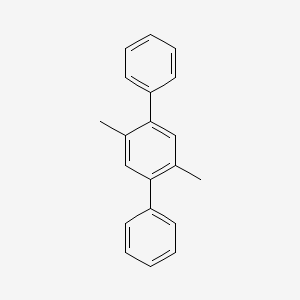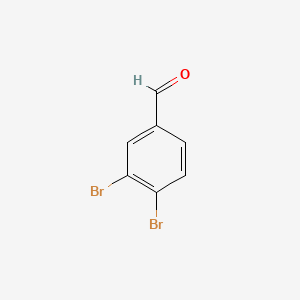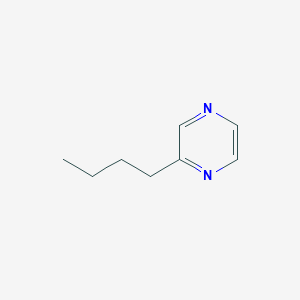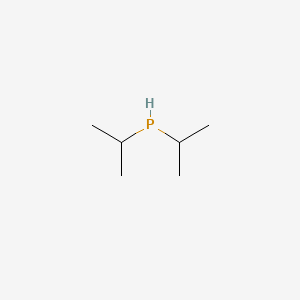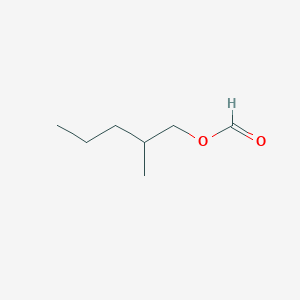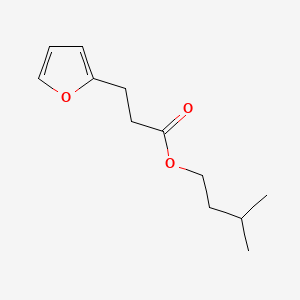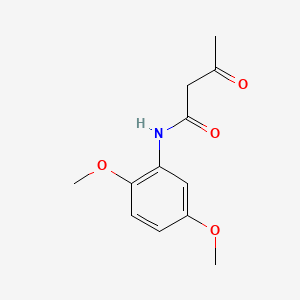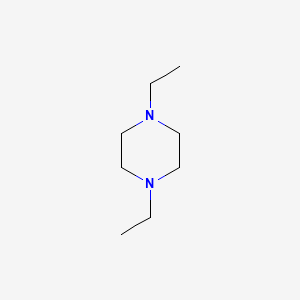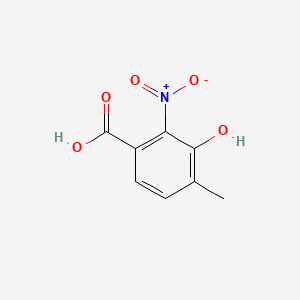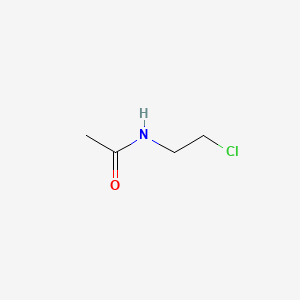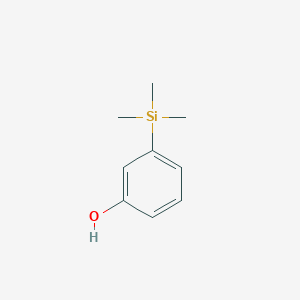![molecular formula C15H18Si B1583934 Silane, [1,1'-biphenyl]-3-yltrimethyl- CAS No. 17938-21-5](/img/structure/B1583934.png)
Silane, [1,1'-biphenyl]-3-yltrimethyl-
Übersicht
Beschreibung
Silanes are a diverse class of organic compounds with the general formula SiR4. The R substituents can be any combination of organic or inorganic groups . Silane is a colorless gas that is highly flammable and explosive in its pure form . It is the silicon analog of methane .
Synthesis Analysis
Silane can be produced by several routes. Typically, it arises from the reaction of hydrogen chloride with magnesium silicide . It can also be prepared from metallurgical-grade silicon in a two-step process . The first step involves the reaction of silicon with hydrogen chloride at about 300 °C to produce trichlorosilane, HSiCl3, along with hydrogen gas .
Molecular Structure Analysis
Silane has a tetrahedral molecular shape . The bond length between silicon and hydrogen is 1.4798 Å .
Chemical Reactions Analysis
Silanes can undergo a variety of chemical reactions. For example, they can react with organic molecules to form silyl or boryl intermediates . They can also undergo σ-bond metathesis or σ-CAM (Complex Assisted Metathesis) mechanisms while maintaining a constant oxidation state at the metal .
Physical And Chemical Properties Analysis
Silane is a colorless, pyrophoric, toxic gas with a sharp, repulsive, pungent smell, somewhat similar to that of acetic acid . It has a molar mass of 32.117 g·mol −1 . It has a density of 1.313 g/L , a melting point of −185 °C , and a boiling point of −111.9 °C .
Wissenschaftliche Forschungsanwendungen
Organic Synthesis Intermediates
Trimethyl-(3-phenylphenyl)silane: is widely used as an intermediate in organic synthesis . Its ability to introduce the trimethylsilyl (TMS) group into organic molecules makes it valuable for modifying the reactivity and solubility of compounds. This is particularly useful in the synthesis of pharmaceuticals where the TMS group can be used as a protective group or a handle for subsequent chemical transformations.
Radical-Based Reactions
The compound finds application in radical-based reactions, such as radical reductions and hydrosilylations . The TMS group can stabilize radical intermediates, allowing for more controlled reactions. This is crucial in the synthesis of complex molecules where selectivity and precision are paramount.
Wirkmechanismus
Target of Action
Silane, [1,1’-biphenyl]-3-yltrimethyl-, also known as trimethyl-(3-phenylphenyl)silane, is a type of silane compound. Silanes are known to interact with a variety of surfaces, including silicates, aluminates, and titanates . They readily react with surface hydroxyl groups or bound water to form a strongly bound coating . .
Mode of Action
The interaction of trimethyl-(3-phenylphenyl)silane with its targets involves the formation of covalent bonds and multiple van der Waals interactions . The silanes hydrolyze in solution to form silanols . Once the silanols are formed, they readily attach to the surface by their reactions to the surface OH by elimination of water . Once on the surface, these silanes polymerize internally to form Si–O–Si (siloxane) linkages .
Biochemical Pathways
It is known that silanes can influence the degradation of polychlorinated biphenyls (pcbs), a class of persistent xenobiotic pollutants . The genetic organization of biphenyl catabolic genes has been elucidated in various groups of microorganisms .
Pharmacokinetics
It is known that silanes, in general, have a remarkable stability against hydrolysis . A kinetic study for the hydrolysis of a similar compound showed a slower reaction compared to other silanes .
Result of Action
The result of the action of trimethyl-(3-phenylphenyl)silane is the formation of a strongly bound coating on the surface of the target . This coating includes both covalent bonds and multiple van der Waals interactions
Action Environment
The action of trimethyl-(3-phenylphenyl)silane can be influenced by environmental factors. For instance, the presence of surface hydroxyl groups or bound water can facilitate the reaction of silanes with surfaces .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
trimethyl-(3-phenylphenyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18Si/c1-16(2,3)15-11-7-10-14(12-15)13-8-5-4-6-9-13/h4-12H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXKHDONHBOTZRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1=CC=CC(=C1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40305248 | |
| Record name | ([1,1'-Biphenyl]-3-yl)(trimethyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40305248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Silane, [1,1'-biphenyl]-3-yltrimethyl- | |
CAS RN |
17938-21-5 | |
| Record name | 17938-21-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170017 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | ([1,1'-Biphenyl]-3-yl)(trimethyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40305248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3-BIPHENYLYL)TRIMETHYLSILANE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



